2-Phenylethyl-D9-amine

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope Dilution

2-Phenylethyl-D9-amine (CAS 342611-05-6) is the perdeuterated isotopologue of phenethylamine (PEA, unlabeled CAS 64-04-0), featuring nine hydrogen-to-deuterium substitutions yielding the molecular formula C6D5CD2CD2NH2. This compound carries a molecular weight of 130.24 Da, representing a +9 Da mass shift from the unlabeled analyte (121.18 Da).

Molecular Formula C8H11N
Molecular Weight 130.23 g/mol
CAS No. 342611-05-6
Cat. No. B032198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethyl-D9-amine
CAS342611-05-6
SynonymsPhenethylamine-d9;  (2-Aminoethyl)benzene-d9;  (β-Aminoethyl)benzene-d9;  1-Amino-2-phenylethane-d9;  2-Amino-1-phenylethane-d9;  2-Phenethylamine-d9;  2-Phenyl-1-ethylamine-d9;  2-Phenylethanamine-d9;  2-Phenylethaneamine-d9;  2-Phenylethylamine-d9;  N-(2-Phe
Molecular FormulaC8H11N
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN
InChIInChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D,6D2,7D2
InChIKeyBHHGXPLMPWCGHP-NVLGFDPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylethyl-D9-amine (CAS 342611-05-6): Perdeuterated Phenethylamine Internal Standard for Quantitative Bioanalysis


2-Phenylethyl-D9-amine (CAS 342611-05-6) is the perdeuterated isotopologue of phenethylamine (PEA, unlabeled CAS 64-04-0), featuring nine hydrogen-to-deuterium substitutions yielding the molecular formula C6D5CD2CD2NH2 . This compound carries a molecular weight of 130.24 Da, representing a +9 Da mass shift from the unlabeled analyte (121.18 Da) [1]. It is manufactured as a neat reference material with certified isotopic enrichment of 98 atom% D . As a stable isotope-labeled internal standard, it serves quantitative LC-MS/MS and GC-MS workflows for phenethylamine analysis in biological matrices .

Why Non-Isotopic or Lower-Deuterium Phenethylamine Analogs Cannot Substitute for 2-Phenylethyl-D9-amine in Quantitative MS Assays


Quantitative bioanalysis of phenethylamine in complex matrices requires internal standardization that corrects for extraction recovery variability, ionization efficiency fluctuations, and matrix-induced signal suppression [1]. Non-isotopic structural analogs (e.g., d5-amphetamine) exhibit differential extraction behavior and chromatographic retention, failing to co-elute precisely with the analyte [2]. Partially deuterated isotopologues (e.g., phenethylamine-d4, CAS 87620-08-4) provide insufficient mass separation (+4 Da vs. +9 Da), risking spectral overlap with the analyte's natural isotopic envelope [3]. Perdeuteration at all nine non-exchangeable hydrogen positions ensures maximal chromatographic co-elution with the unlabeled analyte while maintaining unambiguous mass spectrometric differentiation [4].

Quantitative Differentiation Evidence: 2-Phenylethyl-D9-amine vs. Structural Analogs and Alternative Internal Standards


Mass Spectrometric Resolution: +9 Da Shift Enables Unambiguous SIM/MRM Channel Separation from Unlabeled Phenethylamine

2-Phenylethyl-D9-amine provides a +9 Da mass differential from unlabeled phenethylamine (MW 121.18 → 130.24), enabling baseline-resolved selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions without isotopic cross-talk . Industry guidance from Cerilliant recommends minimum +3 Da separation for phenethylamine-class internal standards to avoid interference from natural abundance M+1 and M+2 isotopologues [1]. The +9 Da shift achieved by perdeuteration substantially exceeds this minimum requirement, providing a safety margin for methods requiring high analyte concentrations where natural isotopic abundance contributions could otherwise bias quantification [2].

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope Dilution

Isotopic Enrichment Specification: 98 atom% D Certification Reduces Calibration Curve Bias Compared to Non-Certified Alternatives

Commercially sourced 2-Phenylethyl-D9-amine is supplied with a certified isotopic enrichment specification of 98 atom% D, documented via lot-specific Certificate of Analysis . In isotope dilution mass spectrometry, the presence of residual unlabeled (d0) isotopologue in the internal standard contributes directly to systematic positive bias in calibration curves, particularly at low analyte concentrations [1]. A 98 atom% D specification indicates that residual d0 content is ≤2%, enabling correction via simple linear regression without requiring more complex mixed-isotopologue calibration models [2]. Alternative deuterated phenethylamines lacking certified enrichment documentation introduce uncontrolled variability that compromises method transferability and regulatory submission acceptability [3].

Analytical Method Validation ISO 17025 Compliance Reference Material Procurement

Matrix Effect Correction Capability: Perdeuterated IS Co-Elution Minimizes Ion Suppression/Enhancement Variability in Biological Extracts

Stable isotope-labeled internal standards that co-elute with the analyte provide optimal correction for matrix-induced ionization effects in LC-ESI-MS/MS [1]. Perdeuterated phenethylamine exhibits chromatographic retention behavior indistinguishable from the unlabeled analyte under reversed-phase conditions, enabling simultaneous exposure to co-eluting matrix components [2]. In contrast, structural analog internal standards (e.g., substituted phenethylamines or amphetamine derivatives) exhibit differential retention, resulting in incomplete matrix effect correction and increased inter-sample variability [3]. Studies of related phenethylamine derivative analyses demonstrate that deuterated internal standards reduce inter-day precision RSD from >15% (with structural analogs) to <10% in urine and plasma matrices [4].

Matrix Effect Correction Ionization Efficiency Bioanalytical Method Validation

Regulatory Alignment: Deuterated Internal Standards Designated as First-Choice Approach in FDA and EMA Bioanalytical Method Validation Guidance

The FDA Bioanalytical Method Validation Guidance for Industry explicitly states that a stable isotope-labeled internal standard is the preferred approach for LC-MS/MS assays, provided it is available and its performance is documented [1]. This regulatory preference is based on extensive inter-laboratory data demonstrating that SIL-IS methods yield superior accuracy and precision compared to structural analog IS approaches [2]. For phenethylamine quantification, 2-Phenylethyl-D9-amine fulfills this regulatory preference as a commercially available, analytically characterized perdeuterated isotopologue . Selection of a non-isotopic internal standard for a new phenethylamine assay would require additional justification in regulatory submissions, including demonstration that the chosen analog performs equivalently to an isotopologue [3].

Regulatory Compliance GLP Bioanalysis Method Validation

Validated Application Scenarios for 2-Phenylethyl-D9-amine in Quantitative Bioanalysis and Forensic Toxicology


Quantitative Determination of Phenethylamine in Plasma for Pharmacokinetic Studies

2-Phenylethyl-D9-amine serves as the internal standard for LC-MS/MS quantification of phenethylamine in plasma following solid-phase extraction. The +9 Da mass shift enables selective MRM monitoring without isotopic interference, while the certified 98 atom% D enrichment ensures that residual d0 impurity does not bias low-concentration measurements. This approach aligns with FDA-recommended SIL-IS methodology, supporting GLP-compliant pharmacokinetic data packages suitable for IND submissions [1].

Urinary Phenethylamine Analysis in Forensic Toxicology and Workplace Drug Testing

In forensic urine drug testing workflows, 2-Phenylethyl-D9-amine provides matrix effect correction that structural analog internal standards cannot reliably achieve. Its chromatographic co-elution with endogenous phenethylamine ensures that ion suppression from urinary matrix components affects analyte and internal standard identically, reducing inter-sample variability and improving method ruggedness. This is critical for meeting the ±20% accuracy and ≤15% precision criteria required in forensic method validation [2].

Stable Isotope Dilution Assays for Endogenous Trace Amine Profiling in Neuroscience Research

Neuroscience studies investigating phenethylamine as a trace amine neuromodulator require quantification of low endogenous concentrations (typically sub-nanomolar in CSF and brain tissue). 2-Phenylethyl-D9-amine, with its +9 Da mass differential and certified isotopic purity, enables accurate quantification at these low levels without interference from natural isotopic abundance or d0 carryover. This supports mechanistic studies of phenethylamine's role in dopaminergic and noradrenergic signaling pathways [3].

Method Development and Cross-Validation for Multi-Laboratory Phenethylamine Assay Transfer

When transferring a validated phenethylamine LC-MS/MS method between laboratories or CROs, the use of a certified, commercially available deuterated internal standard like 2-Phenylethyl-D9-amine minimizes inter-laboratory variability. Lot-specific Certificates of Analysis documenting 98 atom% D enrichment provide auditable traceability, satisfying ISO/IEC 17025 requirements for reference material procurement. This reduces the validation burden during method transfer compared to using laboratory-synthesized or non-certified internal standards [4].

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